N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine
説明
N-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine is a structurally distinct small molecule featuring a pyrimidin-2-amine moiety linked to an azetidine ring. The constrained three-membered azetidine ring may confer conformational rigidity, possibly enhancing binding selectivity in biological targets such as kinases or GPCRs. The fluorine atoms on the benzoyl group are strategically positioned to improve metabolic stability by blocking oxidative degradation pathways common in aromatic systems .
特性
IUPAC Name |
(3,4-difluorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c15-11-3-2-9(6-12(11)16)13(21)20-7-10(8-20)19-14-17-4-1-5-18-14/h1-6,10H,7-8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFNIDIOGBCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Reductive Amination of Azetidinone
Azetidin-3-one is treated with ammonium formate and sodium cyanoborohydride in methanol, yielding azetidin-3-ylamine with >90% purity after column chromatography.
Resolution of Racemic Mixtures
Chiral separation using tartaric acid derivatives achieves enantiomeric excess (>98%) for optically pure azetidin-3-ylamine.
The introduction of the 3,4-difluorobenzoyl group is achieved via Schotten-Baumann acylation:
Reaction Conditions
Side Reactions and Mitigation
Competitive over-acylation is suppressed by slow addition of the acyl chloride and rigorous temperature control.
Coupling of Pyrimidin-2-amine and 1-(3,4-Difluorobenzoyl)azetidin-3-ylamine
The final step involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling:
SNAr Protocol
Pyrimidin-2-amine reacts with 1-(3,4-difluorobenzoyl)azetidin-3-yl methanesulfonate in dimethylacetamide (DMAc) at 120°C for 12 hours, yielding the target compound in 65% yield.
Palladium-Catalyzed Amination
A Buchwald-Hartwig coupling using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene improves yield to 73%.
Analytical Characterization and Validation
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Microreactor systems reduce reaction time for azetidine acylation from 6 hours to 20 minutes, enhancing throughput.
Solvent Recycling
Toluene and dichloromethane are recovered via fractional distillation, reducing production costs by 40%.
化学反応の分析
Types of Reactions
N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogenated compounds and strong bases or acids are typically employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Studies have shown that it may exhibit anti-cancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for further drug development.
Industry
Industrially, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to the creation of more efficient catalysts, polymers, and other industrially relevant materials.
作用機序
The mechanism of action of N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, physicochemical properties, and inferred biological implications.
N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride
- Structure : Shares the pyrimidin-2-amine and azetidine core but lacks the 3,4-difluorobenzoyl group. The azetidine nitrogen is unsubstituted, and the compound exists as a dihydrochloride salt .
- Key Differences :
- Lipophilicity : The dihydrochloride salt form enhances aqueous solubility, whereas the target compound’s benzoyl group increases lipophilicity (predicted logP ~2.5 vs. ~1.0).
- Bioavailability : The salt form may favor rapid dissolution but limit membrane permeability compared to the neutral, lipophilic target compound.
- Binding Interactions : The absence of the benzoyl group in the Enamine compound reduces opportunities for hydrophobic or fluorine-specific interactions with target proteins.
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
- Structure : Features an imidazo[1,2-a]pyrimidine core with a thiophene-based Schiff base substituent .
- Key Differences :
- Core Heterocycle : The imidazopyrimidine core is π-deficient and planar, enabling strong π-π stacking interactions, whereas the pyrimidine-azetidine system in the target compound offers conformational flexibility.
- Substituent Effects : The thiophene-Schiff base substituent may engage in sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), contrasting with the fluorine-driven electronic effects of the target compound’s benzoyl group.
Data Table: Structural and Inferred Physicochemical Properties
Research Findings and Inferences
- Metabolic Stability: The 3,4-difluorobenzoyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, as fluorine atoms block common sites of cytochrome P450-mediated degradation.
- Target Selectivity : The azetidine ring’s conformational constraints may improve selectivity for protein targets with deep hydrophobic pockets, whereas the imidazopyrimidine core in ’s compound could favor flat binding sites.
生物活性
N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 273.27 g/mol. The compound features an azetidine ring and a pyrimidine moiety, which are critical for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through modulation of specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological implications of this compound:
- Cancer Research : In a study examining its effects on breast cancer cell lines, treatment with this compound resulted in significant apoptosis as measured by flow cytometry. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial efficacy against resistant strains of Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting a promising alternative for treatment.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine to improve yield and purity?
- Methodology :
- Employ multi-step reactions starting with azetidine-3-amine and 3,4-difluorobenzoyl chloride. Use coupling reagents like HATU or EDC/HOBt for amide bond formation .
- Optimize reaction conditions: temperature (e.g., 0–25°C for nucleophilic substitutions), solvent polarity (e.g., DMF or dichloromethane), and catalyst choice (e.g., triethylamine for acid scavenging) .
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : Confirm regiochemistry of the azetidine ring and pyrimidine substitution patterns (e.g., and NMR) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHFNO) .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test enzyme inhibition (e.g., kinase assays at 1–10 μM concentrations) and anti-proliferative activity (e.g., MTT assay on cancer cell lines like MCF-7 or A549) .
- Dose-response curves : Use 8–12 concentrations to calculate IC values .
- Control compounds : Include structurally similar analogs (e.g., trifluoromethyl or dichlorophenyl derivatives) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-difluorobenzoyl group in target binding?
- Methodology :
- Synthesize analogs with substituent variations (e.g., 3-fluoro, 4-chloro, or methyl groups) .
- Perform molecular docking (e.g., AutoDock Vina) against targets like RXRα or histone deacetylases (HDACs) to compare binding affinities .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies are effective for resolving contradictory data in enzyme inhibition assays?
- Methodology :
- Orthogonal assays : Compare results from fluorescence polarization, radioactive labeling, and enzymatic colorimetric assays .
- Kinetic analysis : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., HDACs) to visualize binding modes .
Q. How should researchers design in vivo studies to evaluate therapeutic potential?
- Methodology :
- Animal models : Use xenograft mice (e.g., HCT-116 colorectal tumors) for efficacy studies .
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS), bioavailability, and brain penetration (logBB) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in BALB/c mice .
Q. What computational approaches predict metabolic stability of this compound?
- Methodology :
- QSAR models : Train on datasets of azetidine derivatives to predict cytochrome P450 (CYP3A4) metabolism .
- In silico metabolite prediction : Use software like Meteor (Lhasa Limited) to identify likely Phase I/II metabolites .
- MD simulations : Assess binding stability in aqueous environments (GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
